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Compound of Interest

Compound Name: Ethylenediamine dinitrate

Cat. No.: B1253146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine dinitrate (EDD), a salt composed of an ethylenediammonium cation and two

nitrate anions, has been of interest as an energetic material. Understanding its thermal stability

is crucial for its safe handling, storage, and potential applications. While extensive experimental

data on the thermal decomposition of many energetic materials exist, comprehensive

theoretical studies specifically on ethylenediamine dinitrate remain limited in publicly

accessible literature. This guide synthesizes the available experimental data, outlines the

established theoretical methodologies applicable to such compounds, and proposes a

theoretical framework for understanding the stability of EDD.

Summary of Quantitative Data
The following table summarizes the key experimental thermal properties of ethylenediamine
dinitrate reported in the literature. These values provide a baseline for comparison with any

future theoretical predictions.
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Property Value Reference

Melting Point 185-187 °C [1]

Decomposition Temperature
Shows considerable

autocatalysis
[2]

Specific Gravity 1.595 at 25/4 °C [1]

Nitrogen Content 30.10% [1]

Oxygen Balance (to CO2) -25.8% [1]

Established Theoretical and Computational
Methodologies
While specific theoretical studies on EDD are scarce, the stability of analogous energetic

materials, particularly nitrate esters and other amine nitrates, has been extensively investigated

using computational chemistry. These methodologies provide a robust framework for a future

theoretical examination of EDD.

Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating

the electronic structure and properties of molecules. For energetic materials, DFT is employed

to calculate key parameters related to stability.

Typical Protocol:

Functional: Hybrid functionals such as B3LYP are commonly used as they provide a good

balance between accuracy and computational cost for energetic materials.

Basis Set: Pople-style basis sets, for instance, 6-311G++(d,p), are often chosen. The

inclusion of diffuse functions (++) is important for accurately describing anionic species and

weak interactions, while polarization functions (d,p) are crucial for describing the geometry

and bonding accurately.[3]

Calculations Performed:
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Geometry Optimization: To find the lowest energy structure of the molecule.

Frequency Analysis: To confirm that the optimized structure is a true minimum on the

potential energy surface and to calculate zero-point vibrational energies (ZPVE) and

thermal corrections.

Bond Dissociation Energy (BDE): Calculation of the energy required to homolytically break

a specific bond. The weakest bond is often indicative of the initial decomposition step.

Transition State Search: To identify the saddle point on the potential energy surface

corresponding to a specific reaction pathway and to calculate the activation energy.

Intrinsic Reaction Coordinate (IRC) Calculation: To verify that a found transition state

connects the desired reactants and products.[3]

Ab Initio Methods
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC)

theory, offer higher levels of accuracy than DFT but are computationally more demanding. They

are often used to benchmark DFT results for smaller systems or for highly sensitive

calculations.

Molecular Dynamics (MD)
Molecular dynamics simulations can be used to model the behavior of a large number of

molecules over time at different temperatures and pressures. This approach can provide

insights into the initial steps of decomposition in the condensed phase and how intermolecular

interactions influence stability.

Proposed Theoretical Decomposition Pathway of
Ethylenediamine Dinitrate
In the absence of direct theoretical studies on EDD, a plausible decomposition pathway can be

inferred based on the known chemistry of amine nitrates and other energetic materials like

PETN and HMX.[4] The decomposition of amine nitrates is understood to often begin with

dissociation into the constituent amine and nitric acid.[5] The subsequent decomposition is then

driven by the highly acidic and oxidizing nature of nitric acid.
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The proposed initial steps are as follows:

Proton Transfer: The primary and most likely initiating step in the thermal decomposition of

ethylenediamine dinitrate is an intramolecular or intermolecular proton transfer from the

ammonium group to the nitrate anion, forming ethylenediamine and nitric acid. This is an

acid-base dissociation.

Oxidation by Nitric Acid: The newly formed ethylenediamine can then be oxidized by the hot,

concentrated nitric acid. This is expected to be a highly exothermic process, leading to a

variety of gaseous products.

C-N and N-O Bond Cleavage: Concurrently, at elevated temperatures, direct homolytic

cleavage of the C-N bonds in the ethylenediamine backbone or the N-O bonds in the nitrate

group could occur, generating radical species that would propagate further decomposition

reactions. For many nitrate esters, the O-NO2 bond homolysis is the most favorable initial

decomposition step.[4]

Below is a Graphviz diagram illustrating this proposed logical workflow for the initial

decomposition of Ethylenediamine Dinitrate.

Ethylenediamine Dinitrate
[C2H4(NH3)2]2+(NO3-)2

Proton Transfer
(Dissociation)

Heat

Ethylenediamine
(C2H4(NH2)2)

Nitric Acid
(HNO3)

Oxidation by HNO3 Gaseous Products
(e.g., N2, H2O, CO2, NOx)

Click to download full resolution via product page

Proposed initial decomposition pathway for Ethylenediamine Dinitrate.

Experimental Workflow for Theoretical Stability
Analysis
The following diagram outlines a typical experimental workflow for the theoretical investigation

of a compound like ethylenediamine dinitrate's stability.
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Standard computational workflow for stability analysis.
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Conclusion
A comprehensive theoretical understanding of the stability of ethylenediamine dinitrate is an

area ripe for further investigation. While direct computational studies on its decomposition are

not readily available, established methodologies used for analogous energetic materials

provide a clear roadmap for such research. Based on the chemistry of amine nitrates, the initial

decomposition step is likely a proton transfer to form ethylenediamine and nitric acid, followed

by rapid oxidation. Future computational studies, employing methods such as DFT, are

necessary to calculate the specific bond dissociation energies and activation barriers for the

potential decomposition pathways of EDD. This would provide a more quantitative and detailed

understanding of its thermal stability.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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